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molecular formula C8H9NS B071073 7-Methyl-6,7-dihydrothieno[2,3-c]pyridine CAS No. 178308-07-1

7-Methyl-6,7-dihydrothieno[2,3-c]pyridine

Cat. No. B071073
M. Wt: 151.23 g/mol
InChI Key: LQKJXDMRVCRIHY-UHFFFAOYSA-N
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Patent
US05750531

Procedure details

Sodium borohydride(4.4 g, 116 mmol) was added portionwise at room temperature to a mixture solution of 7-methyl-6,7-dihydrothieno[2,3-c]pyridine(10.5 g, 69.4 mmol) prepared in the above Step 2 and ethanol(100 ml). After stirring for 1 hour, the reaction mixture was diluted with water, and extracted with dichloromethane. The combined dichloromethane layers were dried over magnesium sulfate and concentrated to give 10.34 g of the titled compound. (Yield: 97%)
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
10.5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
97%

Identifiers

REACTION_CXSMILES
[BH4-].[Na+].[CH3:3][CH:4]1[C:9]2[S:10][CH:11]=[CH:12][C:8]=2[CH:7]=[CH:6][NH:5]1.C(O)C>O>[CH3:3][CH:4]1[C:9]2[S:10][CH:11]=[CH:12][C:8]=2[CH2:7][CH2:6][NH:5]1 |f:0.1|

Inputs

Step One
Name
Quantity
4.4 g
Type
reactant
Smiles
[BH4-].[Na+]
Name
Quantity
10.5 g
Type
reactant
Smiles
CC1NC=CC2=C1SC=C2
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined dichloromethane layers were dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CC1NCCC2=C1SC=C2
Measurements
Type Value Analysis
AMOUNT: MASS 10.34 g
YIELD: PERCENTYIELD 97%
YIELD: CALCULATEDPERCENTYIELD 97.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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